molecular formula C10H12BrNO B1521871 (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol CAS No. 356780-61-5

(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Cat. No. B1521871
Key on ui cas rn: 356780-61-5
M. Wt: 242.11 g/mol
InChI Key: SXNOASUKXWYZMT-UHFFFAOYSA-N
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Patent
US08436008B2

Procedure details

To a solution of methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (1.0 g, 3.7 mmol) in tetrahydrofuran (20 mL) was added 1.0 M of lithium tetrahydroaluminate in tetrahydrofuran (7.40 mL, 7.40 mmol, Aldrich Cat. No. 212776) dropwise at 0° C. The solution was stirred at 0° C. for 2 h. Water (0.3 mL), 15% NaOH aqueous solution (0.3 mL) and water (1.0 mL) were added dropwise in sequence to the reaction solution. The suspension was filtered through a pad of celite, and washed with ether. The filtrate was concentrated to afford the desired compound which was directly used in the next step reaction without further purification. LCMS (M+H)+: m/z=242.2.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH:7]([C:12](OC)=[O:13])[NH:8][CH2:9]2)=[CH:4][CH:3]=1.[AlH4-].[Li+].O.[OH-].[Na+]>O1CCCC1>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH:7]([CH2:12][OH:13])[NH:8][CH2:9]2)=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C2CC(NCC2=C1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[AlH4-].[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
O
Name
Quantity
0.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dropwise at 0° C
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a pad of celite
WASH
Type
WASH
Details
washed with ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C2CC(NCC2=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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